molecular formula C19H20N4O2 B2909232 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418709-68-7

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine

Katalognummer B2909232
CAS-Nummer: 2418709-68-7
Molekulargewicht: 336.395
InChI-Schlüssel: NLQBWENQAQJVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

AZD-9291 selectively targets mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine that are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. AZD-9291 has a higher affinity for the mutated form of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine than the wild-type form, leading to selective inhibition of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models of NSCLC. It has also been shown to reduce the size of brain metastases in patients with NSCLC. In terms of safety, AZD-9291 has a favorable toxicity profile, with few adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of AZD-9291 is its high selectivity for mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, which makes it a useful tool for studying the role of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine in cancer cell signaling pathways. However, its irreversible binding to 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine can make it difficult to study the effects of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine inhibition on downstream signaling pathways in vitro. Additionally, the high cost of AZD-9291 may limit its use in some laboratory settings.

Zukünftige Richtungen

Future research on AZD-9291 will likely focus on its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to explore the mechanisms of resistance to AZD-9291 and to identify biomarkers that can predict response to therapy. Finally, the development of more affordable and accessible 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine inhibitors will be necessary to ensure that patients worldwide can benefit from this promising therapy.

Synthesemethoden

AZD-9291 was synthesized by AstraZeneca Pharmaceuticals using a multistep process. The synthesis involved the reaction of 4-bromo-3-fluoroaniline with 2,3-epoxypropyl methanesulfonate, followed by the reaction of the resulting intermediate with 2-(3-(dimethylamino)phenoxy)-5-nitropyridine. The final compound was obtained by the reduction of the nitro group using palladium on carbon as a catalyst.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine TKIs due to the T790M mutation. AZD-9291 has also demonstrated promising results in patients with brain metastases, a common complication of NSCLC.

Eigenschaften

IUPAC Name

2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-17-5-4-6-18(9-17)25-19-7-2-3-8-20-19/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBWENQAQJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.